Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-
CAS No.: 864466-70-6
Cat. No.: VC3739386
Molecular Formula: C23H33NOSi
Molecular Weight: 367.6 g/mol
* For research use only. Not for human or veterinary use.
![Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- - 864466-70-6](/images/structure/VC3739386.png)
Specification
CAS No. | 864466-70-6 |
---|---|
Molecular Formula | C23H33NOSi |
Molecular Weight | 367.6 g/mol |
IUPAC Name | [diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-triethylsilane |
Standard InChI | InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3/t22-/m0/s1 |
Standard InChI Key | IBZUYVBRWOKYBZ-QFIPXVFZSA-N |
Isomeric SMILES | CC[Si](CC)(CC)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES | CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Structure
Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- contains a five-membered pyrrolidine heterocycle with a nitrogen atom, similar to the core structure of basic pyrrolidine (C₄H₉N) . The distinguishing feature is the attachment of a diphenyl(triethylsilyl)oxy methyl group at the C-2 position, with the stereocenter having an S-configuration. This compound differs from its related trimethylsilyl analog primarily in the silyl protecting group, where triethylsilyl (TES) replaces trimethylsilyl (TMS).
Physical and Chemical Properties
Based on the properties of structurally similar compounds, Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- is likely a colorless to pale yellow crystalline solid or viscous liquid. The presence of the pyrrolidine ring confers basic properties typical of secondary amines . While the core pyrrolidine structure is miscible with water and most organic solvents, the addition of the bulky diphenyl and triethylsilyloxy groups significantly reduces water solubility and enhances solubility in organic solvents such as dichloromethane, tetrahydrofuran, and toluene .
Property | Description | Structural Determinant |
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Physical State | Likely crystalline solid | Based on similar diarylprolinol derivatives |
Solubility | Highly soluble in organic solvents; limited water solubility | Due to aromatic rings and silyl group |
Basicity | Moderate basicity (estimated pKa ~9-10) | Pyrrolidine nitrogen with steric hindrance |
Optical Activity | Optically active with specific rotation | S-configuration at C-2 |
Stability | Sensitive to strong acids; relatively stable to bases | Silyl ether protection group |
Spectroscopic Method | Expected Characteristic Features |
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¹H NMR | Signals for pyrrolidine ring protons (1.5-3.5 ppm); aromatic protons (7.0-7.5 ppm); triethylsilyl group (0.5-1.0 ppm) |
¹³C NMR | Pyrrolidine carbon signals (25-65 ppm); aromatic carbons (125-145 ppm); quaternary carbon bearing the silyloxy group (~80-85 ppm) |
Mass Spectrometry | Molecular ion peak and fragmentation patterns including loss of the silyl group and cleavage of the pyrrolidine ring |
IR Spectroscopy | N-H stretching (if present); C-H stretching (aromatic and aliphatic); Si-O stretching |
Synthesis and Production Methods
Synthetic Pathways
The synthesis of Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- follows established routes similar to those used for related compounds, with appropriate modifications to ensure the correct stereochemistry and silyl group. The typical synthetic pathway involves:
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Starting from L-proline or a suitable S-configured pyrrolidine derivative to establish the correct stereochemistry
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Formation of the diphenylmethanol derivative through reaction with phenylmagnesium bromide or similar reagents
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Protection of the resulting tertiary alcohol with triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or triethylamine
Applications in Organic Synthesis
Catalytic Applications
Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- serves primarily as an organocatalyst in asymmetric synthesis, similar to its structural analogs. The related compound (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether is used as a catalyst for synthesizing:
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Glycofused tricyclic derivatives used in amyloid β-peptide diagnostic tools
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Cyclohexene carbaldehyde derivatives through reactions of benzoylnitromethane with aliphatic enals
The (2S)- configuration of the target compound makes it particularly useful for catalyzing reactions with complementary stereoselectivity to the (2R)- isomers.
Comparative Catalytic Efficiency
The triethylsilyl group in the target compound, compared to the trimethylsilyl group in related catalysts, can influence catalytic performance:
Silyl Protecting Group | Advantages | Disadvantages | Optimal Application Areas |
---|---|---|---|
Triethylsilyl (TES) | Intermediate stability; balanced steric bulk; good solubility in organic solvents | Moderate sensitivity to acidic conditions | Reactions requiring moderate catalyst stability |
Trimethylsilyl (TMS) | Less steric hindrance; higher reactivity | More sensitive to hydrolysis | Reactions needing higher reactivity |
t-Butyldimethylsilyl (TBDMS) | Higher stability to acidic and basic conditions | More steric hindrance; potentially lower reactivity | Long-duration reactions in harsh conditions |
Reaction Scope and Limitations
Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- is expected to catalyze a range of asymmetric transformations including:
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Michael additions
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Aldol reactions
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Conjugate additions
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Mannich reactions
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Cycloadditions
The efficiency of these transformations would depend on:
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Substrate structure and electronic properties
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Solvent choice
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Temperature and reaction time
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Presence of additives or co-catalysts
Structural Relationships and Comparative Analysis
Comparison with Related Compounds
Understanding the structural relationships between Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- and similar compounds helps elucidate its unique properties and applications :
Structure-Activity Relationships
The effectiveness of diarylprolinol silyl ethers as organocatalysts depends on several structural factors:
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Stereochemistry: The S- and R-configurations lead to complementary stereoselectivity in catalyzed reactions
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Silyl Group Size: Larger silyl groups (TES vs. TMS) can affect:
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Steric demands around the catalytic center
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Hydrolytic stability
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Solubility profiles
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Aromatic Substitution: Modifications to the phenyl groups can modulate electronic properties and catalytic activity
Pyrrolidine Ring in Medicinal Chemistry
The pyrrolidine ring structure appears in numerous natural alkaloids and pharmaceutical compounds . Notable examples include:
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Nicotine and hygrine (natural alkaloids)
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Procyclidine and bepridil (pharmaceutical drugs)
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Piracetam and aniracetam (racetam compounds)
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Proline and hydroxyproline (amino acids)
These diverse applications highlight the importance of the pyrrolidine scaffold in medicinal chemistry and suggest potential pharmaceutical applications for derivatives of Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-.
Reaction Behavior and Chemical Transformations
Reactivity Profile
As a diarylprolinol silyl ether, Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- exhibits distinctive reactivity patterns influenced by:
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The pyrrolidine nitrogen: Acts as a base and nucleophile, capable of forming hydrogen bonds and coordinating to Lewis acids
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The silyl ether group: Provides steric bulk and protection for the tertiary alcohol while potentially participating in hydrogen-bonding networks
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The aromatic rings: Contribute π-π interactions and electronic effects that influence reactivity and selectivity
Stability Considerations
The compound's stability profile is impacted by:
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Hydrolytic sensitivity: The triethylsilyl ether can be cleaved under acidic conditions
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Oxidative stability: The nitrogen and aromatic groups may undergo oxidation in harsh conditions
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Thermal stability: Generally stable at room temperature but may decompose at elevated temperatures
Transformation | Reagents/Conditions | Resulting Product |
---|---|---|
Desilylation | TBAF or acid-catalyzed hydrolysis | Free alcohol derivative |
N-functionalization | Alkyl halides, acyl chlorides | N-substituted derivatives |
Oxidation | Various oxidizing agents | N-oxide or hydroxylated products |
Coordination | Metal complexes | Organometallic catalysts |
Analytical Methods and Characterization
Chiral Analysis
As a chiral compound, the enantiomeric purity of Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)- is critical for its application as an asymmetric catalyst. Methods for chiral analysis include:
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Chiral HPLC using appropriate stationary phases
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Chiral GC methods
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NMR analysis using chiral shift reagents
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Optical rotation measurements compared to literature values
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